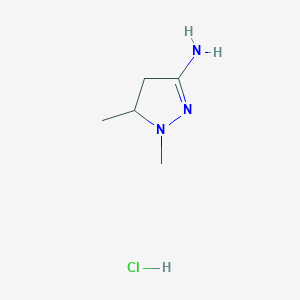

1,5-dimethyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride

Description

Properties

IUPAC Name |

2,3-dimethyl-3,4-dihydropyrazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.ClH/c1-4-3-5(6)7-8(4)2;/h4H,3H2,1-2H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAVPBJMBAWFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=NN1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation via Condensation

- The pyrazole ring is typically constructed by condensation of suitable β-dicarbonyl compounds or diesters with hydrazine derivatives.

- For example, diethyl butynedioate condenses with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, a key intermediate in pyrazole synthesis.

Halogenation and Functional Group Transformation

Hydrolysis to Carboxylic Acid

Carbamate Formation and Amination

- The carboxylic acid derivative reacts with azido dimethyl phosphate and tert-butyl alcohol to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate.

- This carbamate intermediate is then hydrolyzed in trifluoroacetic acid to yield the free amine, 5-bromo-1-methyl-1H-pyrazol-3-amine, which can be further processed to the target compound.

Salt Formation

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and handling properties.

- This final step yields this compound in purified form.

Comparative Data Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate + methylhydrazine | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Core pyrazole ring formation |

| 2 | Bromination | Tribromooxyphosphorus | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Introduction of bromine substituent |

| 3 | Hydrolysis | NaOH in ethanol, room temp | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Conversion of ester to acid |

| 4 | Carbamate formation | Azido dimethyl phosphate + tert-butyl alcohol + DMF, 100°C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | Protection and activation for amination |

| 5 | Hydrolysis and amine release | Trifluoroacetic acid in dichloromethane | 5-bromo-1-methyl-1H-pyrazol-3-amine | Deprotection and generation of free amine |

| 6 | Salt formation | HCl treatment | This compound | Final salt form for stability and isolation |

Research Findings and Advantages of the Method

- The synthetic route avoids the use of highly toxic reagents such as cyanogen bromide and n-butyl lithium, which are common in older methods but pose safety and environmental challenges.

- The process uses readily available and inexpensive raw materials such as diethyl butynedioate and methylhydrazine.

- The method allows for easier scale-up and safer operation due to milder reaction conditions (room temperature hydrolysis, no cryogenic steps).

- The overall yield and purity are improved by careful control of reaction conditions and intermediate purification steps.

- The hydrochloride salt form enhances compound stability and handling for downstream applications.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced pyrazole derivatives.

Scientific Research Applications

1,5-dimethyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and chemical behaviors depending on substituents and ring saturation. Below is a comparative analysis of 1,5-dimethyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Key Findings from Comparative Studies

Bioactivity Modulation via Substituents :

- The hydrochloride salt in 1,5-dimethyl-4,5-dihydro-1H-pyrazol-3-amine enhances aqueous solubility compared to neutral analogs like 1,5-dimethylpyrazole, making it more suitable for pharmaceutical formulations .

- Carboxamide and carboximidamide derivatives (e.g., compounds from and ) exhibit stronger antimicrobial and anti-inflammatory activities due to hydrogen-bonding interactions with biological targets .

Functional Group Influence on Binding :

- The amine hydrochloride group in the target compound may interact with negatively charged residues in enzyme active sites, a feature absent in neutral derivatives like 1,5-dimethylpyrazole .

Research Implications and Limitations

- Structural Optimization : The hydrochloride salt improves bioavailability but may introduce challenges in crystallography due to ionic interactions, necessitating advanced tools like SHELXL or ORTEP for accurate structural resolution .

- Data Gaps: Limited direct biological data exist for this compound. Most inferences derive from structurally related compounds in , and 4.

- Safety Profile : While 1,5-dimethylpyrazole () has established handling guidelines, the hydrochloride derivative’s toxicity and disposal protocols require further study .

Biological Activity

1,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring structure with two methyl groups at the 1 and 5 positions and an amine functional group at the 3 position. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications. Its unique structure contributes to its diverse biological activities.

Biological Activities

Research has indicated that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Various studies have reported its cytotoxic effects against different cancer cell lines.

Summary of Biological Activities

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Docking studies suggest that it binds to enzymes related to inflammation and receptors involved in pain modulation. The pyrazole ring facilitates hydrogen bonding and π-π interactions with these targets.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Cytotoxicity Studies : A study demonstrated that derivatives of pyrazole compounds showed significant cytotoxicity against cancer cell lines with IC50 values ranging from 3.79 µM to 42.30 µM for MCF7 and other lines .

- Mechanistic Insights : Research indicated that the compound could inhibit Aurora-A kinase, a target for cancer therapy, with an IC50 of 0.067 µM .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 4-Methylpyrazole | Simple pyrazole | Antifungal agent |

| 3-Amino-1H-pyrazole | Lacks methyl groups | Different biological properties |

| 4-Aminoantipyrine | Known analgesic | Distinct pharmacological effects |

The presence of two methyl groups at the 1 and 5 positions enhances the lipophilicity and biological activity of this compound compared to simpler derivatives.

Q & A

Q. What synthetic routes are recommended for 1,5-dimethyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride, and how can purity be ensured?

- Methodological Answer : A common approach involves cyclization reactions using substituted pyrazole precursors. For example, base-assisted cyclization of hydroxy-pyrrol-2-ones with amines (e.g., aniline derivatives) under controlled pH and temperature conditions can yield structurally similar dihydro-pyrazole amines . Purification typically involves recrystallization or column chromatography, with purity verified via HPLC (>95%) and melting point analysis. Stability during synthesis requires inert atmospheres (e.g., N₂) to prevent oxidation of the dihydro-pyrazole ring .

Q. What analytical techniques are critical for characterizing this compound?

- Key Techniques :

| Method | Parameters | Application |

|---|---|---|

| ¹H/¹³C NMR | DMSO-d₆, 400–600 MHz | Confirms ring substitution and amine protonation |

| FTIR | 3200–3400 cm⁻¹ (N-H stretch) | Identifies amine hydrochloride salt formation |

| HRMS | ESI+ mode, m/z accuracy <5 ppm | Validates molecular formula (C₆H₁₂ClN₃) |

| XRD | Single-crystal diffraction | Resolves stereochemistry and salt conformation |

Q. How should stability and storage conditions be optimized for this compound?

- Guidelines :

- Storage : -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the dihydro-pyrazole ring .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring to assess shelf life. Short-term stability (<6 months) is typical due to hygroscopicity .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for high-yield synthesis?

- Methodological Answer : Use factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design (temperature: 60–100°C; catalyst: 1–5 mol%; solvent: ethanol vs. acetonitrile) identifies interactions affecting yield. Response surface methodology (RSM) then refines optimal conditions . Computational tools like ICReDD’s reaction path search algorithms can narrow experimental parameters by coupling quantum calculations with empirical data .

Q. How to resolve contradictions in analytical data (e.g., NMR vs. HRMS results)?

- Strategies :

- Orthogonal Validation : Cross-check with alternative methods (e.g., FTIR for functional groups, LC-MS for impurities).

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace protonation sites in NMR spectra .

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to detect outliers in replicate experiments .

Q. What computational strategies support reaction mechanism elucidation for this compound?

- Approach :

- Quantum Mechanics (QM) : Simulate reaction pathways (e.g., cyclization barriers) using DFT (B3LYP/6-31G*). Compare activation energies for alternative mechanisms .

- Molecular Dynamics (MD) : Model solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to predict rate constants .

Q. What functionalization strategies enhance the compound’s bioactivity?

- Functionalization Pathways :

- Amide Coupling : React the amine group with chloroacetamides (e.g., 2-chloro-N-(pyrazol-4-yl)acetamide) to introduce bioisosteres .

- Metal Complexation : Exploit the pyrazole’s chelation sites (N atoms) to synthesize Cu(II) or Fe(III) complexes for catalytic or antimicrobial studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.